N-(6-morpholino-3-pyridinyl)-2-thiophenecarboxamide
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Description
N-(6-morpholino-3-pyridinyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C14H15N3O2S and its molecular weight is 289.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
A series of novel zinc(II), nickel(II), and palladium(II) complexes with a thiourea derivative (N-(2-pyridinyl)morpholine-4-carbothioamide) have been synthesized and characterized. These complexes are important for understanding the coordination chemistry of such ligands and their potential applications in catalysis and material science. The study found that these compounds form mononuclear complexes with metal ions, indicating their potential use in the development of new metal-organic frameworks (MOFs) and catalytic systems (Orysyk et al., 2012).
Insecticidal Applications
Pyridine derivatives, including compounds related to N-(6-morpholino-3-pyridinyl)-2-thiophenecarboxamide, have been explored for their insecticidal properties. For example, a study on the synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch, demonstrated that certain pyridine derivatives possess moderate to strong aphidicidal activities. This highlights their potential as lead compounds for the development of new insecticides (Bakhite et al., 2014).
Biological Activities
Research has also focused on the synthesis and evaluation of pyridine derivatives as inhibitors of specific biological activities. For instance, 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been synthesized and evaluated for their cytotoxicity and antineoplastic activity. These compounds were found to be potent inhibitors of ribonucleotide reductase activity and showed significant antineoplastic activity, indicating their potential as therapeutic agents (Liu et al., 1996).
Anticonvulsant Activity
Enaminones derived from cyclic beta-dicarbonyl precursors, condensed with morpholine and other amines, have been evaluated for anticonvulsant activity. Several of these compounds exhibited potent anticonvulsant activity with a remarkable lack of neurotoxicity, indicating their potential for development into new anticonvulsant drugs (Edafiogho et al., 1992).
Antimicrobial Activity
The synthesis and antimicrobial activity of novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles have been explored. These studies provide insights into the design of new antimicrobial agents based on the structural motifs of pyridine derivatives (Zaki et al., 2020).
Properties
IUPAC Name |
N-(6-morpholin-4-ylpyridin-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(12-2-1-9-20-12)16-11-3-4-13(15-10-11)17-5-7-19-8-6-17/h1-4,9-10H,5-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKQKODCYGACJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821454 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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